Bekanamycin Sulfate

Aminoglycoside nephrotoxicity Tubular cell excretion In vivo toxicology

Bekanamycin sulfate is the pure sulfate salt of kanamycin B, not a generic kanamycin A/B/C mixture. Its distinct acute nephrotoxicity profile—stronger early renal damage than gentamicin—makes it essential for short-term in vivo studies identifying early biomarkers of renal injury. As a defined, single-component substrate for AAC(6′) aminoglycoside-modifying enzymes, it eliminates the variability inherent in mixed antibiotic preparations, ensuring reproducible enzyme kinetics and inhibitor screening. In ototoxicity research, bekanamycin exhibits differential sensitivity to glucarolactam protection versus gentamicin/tobramycin, enabling independent mechanistic pathway studies.

Molecular Formula C18H39N5O14S
Molecular Weight 581.6 g/mol
CAS No. 29701-07-3
Cat. No. B194244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBekanamycin Sulfate
CAS29701-07-3
SynonymsKanamycin B Sulfate;  O-3-Amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-D-streptamine Sulfate;  Aminodeoxykanamycin Sulfate;  Bekanamycin Sulfate;  Kanamycin B Sulfate;  Kanendomycin Sulfate; 
Molecular FormulaC18H39N5O14S
Molecular Weight581.6 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.OS(=O)(=O)O
InChIInChI=1S/C18H37N5O10.H2O4S/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18;1-5(2,3)4/h4-18,24-29H,1-3,19-23H2;(H2,1,2,3,4)/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+;/m0./s1
InChIKeyYGTPKDKJVZOVCO-KELBJJLKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Bekanamycin Sulfate (CAS 29701-07-3): A Distinct Aminoglycoside for Targeted Research Applications


Bekanamycin sulfate (CAS 29701-07-3), the sulfate salt of kanamycin B, is an aminoglycoside antibiotic that functions by binding to the bacterial 30S ribosomal subunit to inhibit protein synthesis [1]. As a minor congener of the kanamycin complex, it exhibits a defined spectrum of activity against both Gram-positive and Gram-negative bacteria, including S. aureus, E. coli, P. aeruginosa, and P. rettgeri (MICs = 0.78-25 μg/mL) [2]. Its unique chemical structure and specific toxicity profile differentiate it from its major component, kanamycin A, and other aminoglycosides, making it a valuable tool for investigating resistance mechanisms and structure-activity relationships.

Why Kanamycin Sulfate Mixtures Cannot Substitute for Defined Bekanamycin Sulfate in Research


Procuring a generic kanamycin sulfate mixture, which predominantly consists of kanamycin A, introduces significant variability and fails to replicate the specific properties of bekanamycin sulfate. Key distinctions include differential toxicity profiles; animal studies have demonstrated that kanamycin B (bekanamycin) exhibits greater toxicity than kanamycin A [1]. Furthermore, resistance mechanisms can selectively target specific components. For instance, the AAC(6') enzyme acetylates kanamycin B, but not kanamycin A [2]. Using a defined, single-component compound like bekanamycin sulfate is therefore essential for reproducible and interpretable experimental outcomes, particularly in studies of toxicity, resistance, and selective antibacterial activity.

Quantitative Evidence Guide: Differentiating Bekanamycin Sulfate from Aminoglycoside Analogs


Comparative Nephrotoxicity: Bekanamycin Exhibits Stronger Initial Renal Impact vs. Gentamicin

A long-term animal study in rats directly compared the nephrotoxic effects of seven aminoglycosides. During the first week of treatment, bekanamycin demonstrated the strongest initial nephrotoxic effect among the tested compounds, as measured by tubular cell excretion rates. In contrast, only gentamicin was tolerated without signs of renal damage during this initial period [1]. This early toxicity peak differentiates bekanamycin from other aminoglycosides like kanamycin and sisomicin, which showed similar effects only after the first week [1].

Aminoglycoside nephrotoxicity Tubular cell excretion In vivo toxicology

Ototoxicity Susceptibility: Bekanamycin Shows Lower Protection by Glucarolactam vs. Other Aminoglycosides

In a study evaluating the protective effect of glucarolactam on aminoglycoside-induced ototoxicity in guinea pigs, bekanamycin was found to receive a lower degree of protection compared to dibekacin, gentamicin, and tobramycin. The study stated that high protection was observed for dibekacin, gentamicin, and tobramycin, followed by kanamycin and bekanamycin [1]. This indicates that bekanamycin-induced ototoxicity is less susceptible to mitigation by glucarolactam.

Ototoxicity protection Aminoglycoside adverse effects Guinea pig model

Neuromuscular Blocking Potency: Bekanamycin's Activity is Comparable to Tobramycin

A study on rat sciatic nerve-gastrocnemius muscle preparations directly compared the neuromuscular blocking activity of bekanamycin with pentisomicin and tobramycin. The research concluded that the neuromuscular blocking potency of bekanamycin was similar to that of tobramycin, while pentisomicin demonstrated the highest effect [1]. This establishes a specific comparator for bekanamycin in assays involving neuromuscular function.

Neuromuscular blockade Aminoglycoside side effects In vitro pharmacology

Resistance Enzyme Susceptibility: Bekanamycin is a Known Substrate for AAC(6') Enzymes

Multiple studies confirm that bekanamycin (kanamycin B) is a substrate for the aminoglycoside-modifying enzyme AAC(6'), which confers resistance to a range of clinically important aminoglycosides [1]. While the enzyme acetylates many 4,6-disubstituted aminoglycosides, including amikacin, gentamicin, and tobramycin, the specific kinetic parameters and impact on MIC can vary [2]. This known susceptibility is crucial for designing experiments to study resistance mechanisms or for selecting an antibiotic whose activity can be predictably modulated by specific resistance genes.

Antibiotic resistance Aminoglycoside-modifying enzymes AAC(6')

Procurement-Focused Application Scenarios for Bekanamycin Sulfate (CAS 29701-07-3)


Investigating the Temporal Dynamics of Aminoglycoside-Induced Nephrotoxicity

Bekanamycin sulfate is ideally suited for research focused on the early onset of aminoglycoside nephrotoxicity. Unlike gentamicin, which showed no renal damage in the first week of a comparative animal study, bekanamycin exhibited the strongest initial nephrotoxic effect [1]. This makes it a preferred compound for short-term in vivo studies aimed at identifying early biomarkers of renal injury or screening for renoprotective agents that must act during the acute phase of drug exposure.

Dissecting Mechanisms of Ototoxicity with a Glucarolactam-Insensitive Model

For studies of aminoglycoside ototoxicity, bekanamycin provides a distinct experimental model. Research indicates that ototoxicity from bekanamycin is less effectively prevented by the co-administration of glucarolactam compared to other aminoglycosides like gentamicin and tobramycin [2]. This differential sensitivity allows researchers to use bekanamycin to explore ototoxic pathways that are independent of the mechanisms blocked by glucarolactam, providing a more nuanced understanding of this critical side effect.

Standardizing Aminoglycoside Resistance Gene Assays with a Defined Substrate

The use of bekanamycin sulfate, as a pure compound rather than a kanamycin mixture, is critical for standardizing assays involving aminoglycoside-modifying enzymes (AMEs). Bekanamycin is a known substrate for AAC(6') enzymes, which also act on other clinical aminoglycosides [3]. By using a single, well-defined substrate, researchers can eliminate the variability introduced by mixed antibiotic preparations, ensuring more reproducible results when assessing enzyme kinetics, testing the efficacy of enzyme inhibitors, or engineering bacterial strains with specific resistance profiles.

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